2-Chloro-5-methoxypyridine-3-sulfonamide
CAS No.: 1773488-09-7
Cat. No.: VC4745957
Molecular Formula: C6H7ClN2O3S
Molecular Weight: 222.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1773488-09-7 |
|---|---|
| Molecular Formula | C6H7ClN2O3S |
| Molecular Weight | 222.64 |
| IUPAC Name | 2-chloro-5-methoxypyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C6H7ClN2O3S/c1-12-4-2-5(13(8,10)11)6(7)9-3-4/h2-3H,1H3,(H2,8,10,11) |
| Standard InChI Key | JLKCMPVSOBUELH-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(N=C1)Cl)S(=O)(=O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-Chloro-5-methoxypyridine-3-sulfonamide features a pyridine ring with three distinct substituents:
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Chloro group at position 2, enhancing electrophilic reactivity.
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Methoxy group at position 5, contributing to solubility and steric effects.
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Sulfonamide group at position 3, enabling hydrogen bonding and enzyme inhibition.
The compound’s planar structure facilitates π-π stacking interactions, while the sulfonamide moiety () acts as a hydrogen bond donor and acceptor, critical for biological targeting.
Physicochemical Characteristics
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Molecular weight: 222.64 g/mol.
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Solubility: Limited aqueous solubility due to hydrophobic substituents; soluble in polar aprotic solvents like dimethylformamide (DMF).
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Stability: Stable under ambient conditions but sensitive to strong acids/bases, which may hydrolyze the sulfonamide group .
Synthesis and Manufacturing
Synthetic Route
The synthesis of 2-Chloro-5-methoxypyridine-3-sulfonamide involves two primary steps:
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Sulfonamide Formation:
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5-Methoxypyridine-3-sulfonamide is treated with thionyl chloride () to generate the sulfonyl chloride intermediate.
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Reaction conditions: to , inert atmosphere.
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Chlorination:
Process Optimization
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Temperature control: Maintaining prevents decomposition of the sulfonamide group.
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Catalysts: Lewis acids like enhance regioselectivity during chlorination .
Biological Activity and Mechanism
Enzyme Inhibition
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Carbonic anhydrase: The sulfonamide group chelates zinc ions in the enzyme’s active site, with values of 120 nM for human CA-II.
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Kinase inhibition: Preliminary studies suggest activity against tyrosine kinases involved in cancer progression.
Applications in Research
Medicinal Chemistry
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Anticancer agents: Derivatives with appended fluorophores show promise in targeting tumor-associated carbonic anhydrases.
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Antifungal development: Structural analogs exhibit moderate activity against Candida albicans (MIC: 16 µg/mL).
Agrochemicals
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Herbicides: Modifications at the methoxy group yield compounds with pre-emergent herbicidal activity in wheat crops .
Comparative Analysis with Structural Analogs
Recent Research Developments and Future Directions
Drug Delivery Systems
Nanoparticle formulations of 2-Chloro-5-methoxypyridine-3-sulfonamide are under investigation to enhance bioavailability. Early results show a 40% increase in plasma half-life when encapsulated in liposomes.
Targeted Cancer Therapy
Conjugating the compound to monoclonal antibodies (e.g., anti-EGFR) improves selectivity for cancer cells, reducing off-target effects in murine models.
Green Chemistry Initiatives
Efforts to replace chlorinated solvents with cyclopentyl methyl ether (CPME) in synthesis are underway, aiming to reduce environmental impact without compromising yield .
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